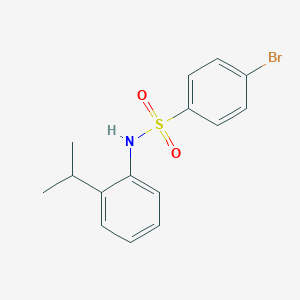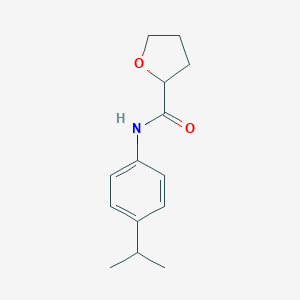
N-(2-甲基丙基)苯磺酰胺
概述
描述
N-(2-methylpropyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
科学研究应用
N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
N-(2-methylpropyl)benzenesulfonamide, also known as N-isobutylbenzenesulfonamide, is a type of benzenesulfonamide . The primary targets of benzenesulfonamides are carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
Benzenesulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the active site of the enzyme . This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of carbonic anhydrases by benzenesulfonamides affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, fluid balance, and electrolyte transport . Therefore, their inhibition can disrupt these processes .
Pharmacokinetics
Benzenesulfonamides are generally known to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for N-(2-methylpropyl)benzenesulfonamide .
Result of Action
The inhibition of carbonic anhydrases by N-(2-methylpropyl)benzenesulfonamide can lead to a variety of cellular effects. For instance, it can disrupt pH regulation and ion transport, potentially affecting cell growth and proliferation .
Action Environment
The action of N-(2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s stability and efficacy .
生化分析
Biochemical Properties
N-(2-methylpropyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported that benzenesulfonamide derivatives can inhibit the activity of carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The inhibition of CA IX by N-(2-methylpropyl)benzenesulfonamide could potentially disrupt the metabolic processes of tumor cells, leading to their death .
Cellular Effects
In terms of cellular effects, N-(2-methylpropyl)benzenesulfonamide has been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has been observed to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Molecular Mechanism
The molecular mechanism of action of N-(2-methylpropyl)benzenesulfonamide involves its interaction with the active sites of enzymes such as CA IX . By binding to these enzymes, N-(2-methylpropyl)benzenesulfonamide can inhibit their activity, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed that certain benzenesulfonamide derivatives exhibit significant inhibitory effects against cancer cell lines over a period of time .
Metabolic Pathways
It is known that benzenesulfonamides can interact with enzymes involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells via various mechanisms .
Subcellular Localization
It is likely that its localization within the cell is influenced by its interactions with various biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
N-(2-methylpropyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 2-methylpropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzenesulfonyl chloride and 2-methylpropylamine.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Solvent: Anhydrous solvents like dichloromethane or acetonitrile are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-(2-methylpropyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
化学反应分析
Types of Reactions
N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the electrophile used.
相似化合物的比较
Similar Compounds
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
N-(2-methylpropyl)benzenesulfonamide is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other sulfonamides. Its branched alkyl group (2-methylpropyl) can influence its solubility, stability, and interaction with biological targets.
属性
IUPAC Name |
N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTYMJYAOZHUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
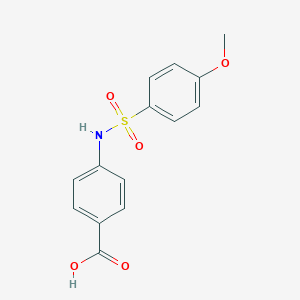
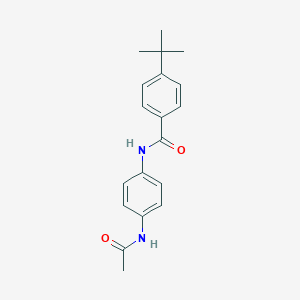
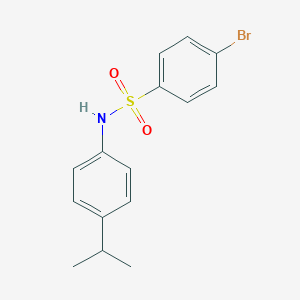

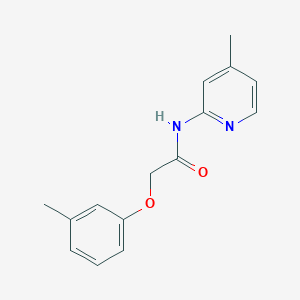
![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B472590.png)
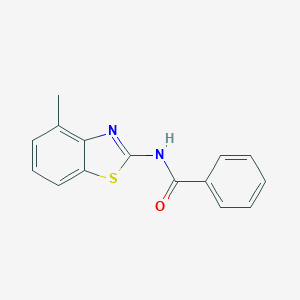
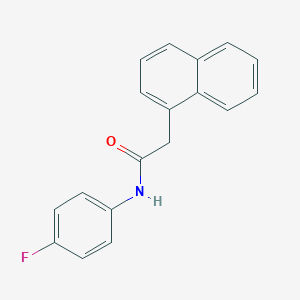
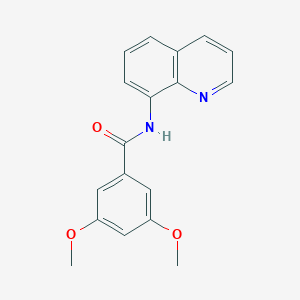
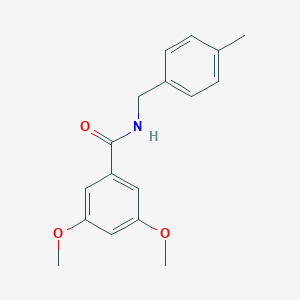
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)
